Ethyl 5-iodo-2,4-dimethylpenta-2,4-dienoate
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Overview
Description
Ethyl 5-iodo-2,4-dimethylpenta-2,4-dienoate: is a chemical compound with the molecular formula C9H13IO2 . It is an ester derivative of 2,4-dimethyl-5-iodo-2,4-pentadienoic acid. This compound is known for its unique structure, which includes an iodine atom attached to a conjugated diene system. The presence of the iodine atom makes it a valuable intermediate in various organic synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-iodo-2,4-dimethylpenta-2,4-dienoate typically involves the iodination of 2,4-dimethylpenta-2,4-dienoic acid followed by esterification. One common method includes the reaction of 2,4-dimethylpenta-2,4-dienoic acid with iodine and a suitable oxidizing agent to introduce the iodine atom. The resulting iodinated acid is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-iodo-2,4-dimethylpenta-2,4-dienoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols.
Scientific Research Applications
Ethyl 5-iodo-2,4-dimethylpenta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-iodo-2,4-dimethylpenta-2,4-dienoate involves its reactivity due to the presence of the iodine atom and the conjugated diene system. The iodine atom can participate in electrophilic substitution reactions, while the conjugated diene system can undergo various addition reactions. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Ethyl 5-chloropenta-2,4-dienoate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 5-bromopenta-2,4-dienoate: Similar structure but with a bromine atom instead of iodine.
Ethyl 5-fluoropenta-2,4-dienoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: Ethyl 5-iodo-2,4-dimethylpenta-2,4-dienoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom’s larger size and lower electronegativity compared to chlorine, bromine, and fluorine result in different reaction kinetics and mechanisms, making it a valuable compound in synthetic chemistry.
Biological Activity
Ethyl 5-iodo-2,4-dimethylpenta-2,4-dienoate is a compound of significant interest in organic chemistry due to its unique structure and potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure
The molecular formula of this compound is C11H13IO2. It features an iodine atom at the 5-position of a penta-2,4-dienoate framework, which contributes to its reactivity and potential biological effects.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial properties. In a study assessing various derivatives for their antibacterial activity, this compound demonstrated significant inhibition against several bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
This data suggests that the compound's structural features may enhance its interaction with bacterial cell membranes or metabolic pathways, leading to its antimicrobial efficacy .
Cytotoxicity Studies
In vitro cytotoxicity assays have been performed to evaluate the effects of this compound on cancer cell lines. The compound was tested against various human cancer cell lines including:
Cell Line | IC50 (μM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
The results indicate that this compound possesses notable cytotoxic effects, particularly against HeLa cells. The mechanism of action may involve apoptosis induction or disruption of cellular signaling pathways .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to form reactive intermediates upon metabolism. These intermediates can interact with biological macromolecules such as proteins and nucleic acids, leading to cellular dysfunction and death.
In one study focusing on the compound's mechanism of action, it was found that it could induce oxidative stress in cancer cells by generating reactive oxygen species (ROS), which play a crucial role in mediating cytotoxicity .
Case Study 1: Antibacterial Activity
A study conducted by researchers at the University of California examined the antibacterial properties of this compound in a series of experiments involving agar diffusion assays. The compound was shown to inhibit the growth of resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Potential
Another research project investigated the anticancer potential of this compound using various human cancer cell lines. The study highlighted that the compound selectively induced apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications and minimizes side effects commonly associated with conventional chemotherapeutics .
Properties
CAS No. |
656232-70-1 |
---|---|
Molecular Formula |
C9H13IO2 |
Molecular Weight |
280.10 g/mol |
IUPAC Name |
ethyl 5-iodo-2,4-dimethylpenta-2,4-dienoate |
InChI |
InChI=1S/C9H13IO2/c1-4-12-9(11)8(3)5-7(2)6-10/h5-6H,4H2,1-3H3 |
InChI Key |
HJPHPWAUMDPYTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC(=CI)C)C |
Origin of Product |
United States |
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